molecular formula C15H17NO5S B2533427 N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1798525-86-6

N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2533427
CAS No.: 1798525-86-6
M. Wt: 323.36
InChI Key: GFFATAWUNNLVCL-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a furan ring, a benzodioxine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, including the formation of the furan ring, the benzodioxine moiety, and the sulfonamide group. One common approach is to start with the synthesis of the furan ring through the cyclization of appropriate precursors. The benzodioxine moiety can be synthesized via a series of reactions involving the formation of a dioxane ring followed by sulfonation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, amines, and substituted benzodioxines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan and benzodioxine moieties can interact with cellular receptors and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(furan-2-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
  • N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
  • N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-phosphonate

Uniqueness

N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group provides strong binding affinity to certain enzymes, while the furan and benzodioxine moieties contribute to its overall stability and reactivity .

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S/c1-11(8-12-4-5-19-10-12)16-22(17,18)13-2-3-14-15(9-13)21-7-6-20-14/h2-5,9-11,16H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFATAWUNNLVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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